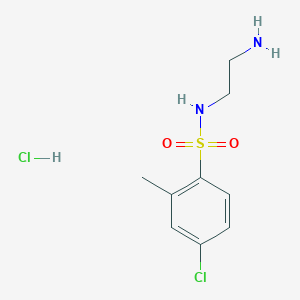

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride

Description

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide group (-SO₂NH-) is linked to a 2-aminoethylamine side chain, with the compound stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety.

Properties

IUPAC Name |

N-(2-aminoethyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S.ClH/c1-7-6-8(10)2-3-9(7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUIVLSZXBAZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.

Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Products include imines, amines, or other oxidized or reduced derivatives.

Condensation Reactions: Products include imines or Schiff bases formed from the reaction with aldehydes or ketones.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride involves several chemical reactions including acetylation, chlorosulfonation, amination, hydrolysis, and purification. The process is characterized by:

- Raw Materials : Utilization of readily available and cost-effective raw materials.

- Yield : High production yields with minimal environmental impact due to reduced wastewater generation.

- Industrial Feasibility : The method is designed for easy industrial application, making it suitable for large-scale production of sulfonylurea hypoglycemic agents such as glipizide and glimepiride .

Medicinal Applications

This compound is primarily recognized for its role in the pharmaceutical industry, particularly in the development of antidiabetic medications. Its applications include:

- Hypoglycemic Agents : This compound serves as an intermediate in the synthesis of sulfonylurea drugs that are effective in managing type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells .

Table 1: Sulfonylurea Drugs Derived from N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide

| Drug Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Glipizide | Stimulates insulin release | Type 2 diabetes management |

| Glimepiride | Increases insulin sensitivity | Type 2 diabetes management |

| Gliquidone | Enhances insulin secretion | Type 2 diabetes management |

| Glibenclamide | Increases insulin release from pancreas | Type 2 diabetes management |

Research Applications

Beyond its medicinal uses, this compound has potential applications in various research fields:

- Cell Culture Buffering Agent : It is utilized as a non-ionic organic buffering agent in biological research, maintaining pH levels suitable for cell cultures (pH range 6–8.5) which is critical for various biochemical experiments .

- Anticancer Research : Related sulfonamides have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic activity against human cancer cell lines (e.g., HeLa and MCF-7), suggesting that modifications to the sulfonamide structure could lead to new therapeutic agents .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound ID | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 37 | HCT-116 | 36 | Induces apoptosis |

| Compound 46 | MCF-7 | 34 | Inhibits cell proliferation |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its structural analogs:

*Estimated based on substituent contributions and analogs .

Key Observations:

- This can influence receptor binding in bioactive compounds .

- Hydrochloride Salt : All compared compounds include hydrochloride salts, improving aqueous solubility critical for biological assays .

Biological Activity

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride, also known as DPC72548, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article explores its biological activity, including cytotoxic effects against cancer cell lines and interactions with cardiovascular systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H12ClN2O2S

- CAS Number: 1603725-48-9

- Molecular Weight: 238.72 g/mol

The sulfonamide group is known for its role in various pharmacological activities, primarily due to its ability to interact with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis |

| HeLa | 34 | Mitochondrial membrane potential disruption |

| MCF-7 | 46 | Apoptosis and cell cycle arrest |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated an increase in apoptotic cells following treatment. The mechanism appears to involve mitochondrial dysfunction and caspase activation, leading to programmed cell death .

Cardiovascular Effects

In addition to its anticancer properties, this compound has been studied for its effects on cardiovascular functions. A study involving isolated rat heart models revealed that this compound decreased perfusion pressure and coronary resistance. This effect suggests a potential interaction with calcium channels, which are critical in regulating cardiac function .

Summary of Cardiovascular Findings

| Parameter | Effect |

|---|---|

| Perfusion Pressure | Decreased |

| Coronary Resistance | Decreased |

| Proposed Mechanism | Interaction with calcium channels |

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies are crucial for understanding the bioavailability and therapeutic potential of this compound. Theoretical evaluations using computational models have indicated promising permeability characteristics across various biological membranes, suggesting good absorption potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.